Boc-D-Trp-OMe
Overview
Description
Boc-D-Trp-OMe, also known as tert-butoxycarbonyl-D-tryptophan methyl ester, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl ester on the carboxyl group, which makes it a valuable intermediate in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Trp-OMe typically involves the protection of the amino group of D-tryptophan with a Boc group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:
Protection of the Amino Group: D-tryptophan is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-D-Trp.
Esterification of the Carboxyl Group: Boc-D-Trp is then treated with methanol and a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial-grade Boc2O and sodium hydroxide.
Esterification: Conducted in large reactors with methanol and sulfuric acid, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Trp-OMe undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Hydrolysis: Conversion of the methyl ester to a carboxylic acid using bases like sodium hydroxide.
Substitution: Reactions involving the indole ring of tryptophan, such as electrophilic substitution.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Hydrolysis: Sodium hydroxide in aqueous solution is used to hydrolyze the ester group.
Substitution: Electrophilic reagents like halogens or nitrating agents can react with the indole ring under mild conditions.
Major Products Formed
Deprotection: D-tryptophan methyl ester.
Hydrolysis: Boc-D-tryptophan.
Substitution: Various substituted tryptophan derivatives depending on the electrophile used.
Scientific Research Applications
Boc-D-Trp-OMe is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Boc-D-Trp-OMe primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the methyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The indole ring of tryptophan can also participate in various biochemical interactions, contributing to the biological activity of the peptides.
Comparison with Similar Compounds
Similar Compounds
Boc-Trp-OMe: The L-isomer of Boc-D-Trp-OMe, used similarly in peptide synthesis.
Fmoc-D-Trp-OMe: Another protected form of D-tryptophan, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Z-D-Trp-OMe: Uses the benzyloxycarbonyl (Z) group for protection.
Uniqueness
This compound is unique due to its specific protecting groups, which offer stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Properties
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLOVPXUZAOKBL-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192391 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151872-21-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151872-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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